
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile
Overview
Description
Biological Activity
The compound 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 269.13 g/mol. The presence of the tetramethyl-1,3,2-dioxaborolan moiety is significant for its reactivity and biological interactions.
Research indicates that compounds containing the pyrazole and dioxaborolane moieties exhibit various biological activities, including:
- Androgen Receptor Modulation : Similar compounds have been shown to act as selective androgen receptor modulators (SARMs), which can have therapeutic implications in treating conditions such as prostate cancer. Specifically, they can function as antagonists to inhibit the proliferation of androgen-dependent cancer cells .
- Enzyme Inhibition : The dioxaborolane group is known to interact with enzymes involved in various metabolic pathways. Such interactions may lead to altered enzyme activity and subsequent effects on cell signaling pathways.
Table 1: Biological Activity Summary
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Prostate Cancer Studies : A study demonstrated that pyrazole derivatives similar to this compound showed significant inhibition of prostate cancer cell lines through AR antagonism. The results indicated a reduction in cell viability and induction of apoptosis in these cancer cells .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of pyrazole derivatives revealed that modifications to the dioxaborolane structure could enhance binding affinity to target receptors. This study highlighted the importance of structural variations in optimizing biological activity .
- Pharmacokinetics and Toxicology : Initial toxicity assessments indicated that while some derivatives caused skin and eye irritation, they exhibited favorable pharmacokinetic profiles with low potential for drug-drug interactions .
Scientific Research Applications
Organic Synthesis
1.1 Suzuki Coupling Reactions
The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) in this compound allows it to participate effectively in Suzuki coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are essential in pharmaceuticals and organic materials .
1.2 Aldol Reactions
The compound can also undergo aldol reactions due to its ketone or aldehyde functionalities. This property is useful for creating complex organic molecules through simple condensation reactions .
Material Science Applications
2.1 Aggregation-Induced Emission (AIE)
The compound has been utilized in the synthesis of aggregation-induced emission (AIE) materials. AIE-active compounds are known for their ability to exhibit strong fluorescence when aggregated, making them valuable for applications in organic light-emitting diodes (OLEDs) and bioimaging. For instance, derivatives of this compound have shown promising results with high quantum yields .
2.2 Dye-Sensitized Solar Cells (DSSCs)
Another significant application is in the development of dyes for dye-sensitized solar cells (DSSCs). The incorporation of this compound into dye formulations has led to improved power conversion efficiencies (PCE), with reported values around 4.94% under standard testing conditions. The dye's structure enhances light absorption and electron transfer processes within the solar cell .
Biomedical Applications
3.1 Anticancer Activity
Recent studies have indicated potential anticancer properties of compounds containing the pyrazole moiety similar to that found in 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile. Research has shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Q & A
Q. What are the common synthetic routes for preparing 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile, and how can reaction conditions be optimized?
Basic Research Focus :
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A standard protocol involves reacting a pyrazole-bearing aryl halide with a pinacol boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). Key parameters include:
- Catalyst : Pd(PPh₃)₄ (0.5–2 mol%) .
- Base : Cs₂CO₃ or K₂CO₃ in a biphasic solvent system (THF/H₂O or dioxane/H₂O) .
- Temperature : 80–100°C for 12–24 hours under inert atmosphere .
Optimization : Monitor reaction progress via TLC or LC-MS. Use microwave-assisted synthesis to reduce time (e.g., 30 min at 120°C) .
Q. How can researchers characterize the purity and structural integrity of this compound, given the lack of analytical data from commercial suppliers?
Basic Research Focus :
- NMR Spectroscopy : Confirm the presence of the dioxaborolan-2-yl group (quartet at δ ~1.3 ppm for methyl protons) and benzonitrile (C≡N stretch at ~2230 cm⁻¹ in IR) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, particularly if pyrazole substitution is unclear .
Data Validation : Cross-reference with synthetic intermediates (e.g., boronic acid precursors) to confirm coupling efficiency .
Q. What are the challenges in utilizing this compound for drug discovery, specifically in cross-coupling reactions with electron-deficient heterocycles?
Advanced Research Focus :
- Steric Hindrance : The tetramethyl dioxaborolan group may impede coupling with bulky partners. Use ligand-accelerated catalysis (e.g., SPhos or XPhos) to enhance reactivity .
- Competing Reactions : The nitrile group can participate in undesired side reactions (e.g., hydrolysis under basic conditions). Employ mild bases (e.g., K₃PO₄) and anhydrous solvents .
Case Study : In synthesizing HSD17B13 inhibitors, the compound’s boronate ester was coupled with a trifluoromethylphenyl moiety at 40°C using CsF as a base to minimize side reactions .
Q. How can computational methods aid in predicting the reactivity of this compound in transition-metal-catalyzed reactions?
Advanced Research Focus :
- DFT Calculations : Model the electron density of the boronate ester and pyrazole ring to predict regioselectivity in cross-couplings .
- Docking Studies : Simulate interactions with catalytic sites (e.g., Pd(0) centers) to optimize ligand design .
Validation : Compare computational predictions with experimental outcomes (e.g., coupling yields with aryl halides of varying electronic profiles) .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-boronate derivatives?
Advanced Research Focus :
- Purity Assessment : Commercial batches may lack analytical validation (e.g., residual Pd or solvents). Conduct ICP-MS for metal traces and ¹H NMR for solvent residues .
- Bioactivity Profiling : Use orthogonal assays (e.g., enzymatic vs. cellular) to differentiate true activity from assay artifacts. For example, pyrazole-boronates in COX-2 inhibitor studies showed variability due to off-target effects .
Mitigation : Reproduce synthesis in-house and validate purity via multiple techniques (HPLC, HRMS) before biological testing .
Q. How does the electronic nature of the benzonitrile group influence the compound’s reactivity in photophysical applications?
Advanced Research Focus :
- UV-Vis Studies : The strong electron-withdrawing nitrile group enhances charge-transfer transitions in donor-acceptor dyads. Measure λₐₜₜ in solvents of varying polarity to assess intramolecular charge transfer .
- Applications : Used in meta-terphenyl-linked D–π–A systems for optoelectronic materials, with emission tunable via substituent effects .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₆H₁₈BN₃O₂
- CAS No.: 2223055-73-8
- Key Features : A pyrazole core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) and at the 1-position with a para-benzonitrile group.
- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . The benzonitrile moiety enhances electron-withdrawing effects, influencing reactivity and binding in pharmaceutical contexts .
Comparison with Structural Analogs
Structural Variations in Pyrazole-Boronate Derivatives
The compound is differentiated from analogs by the position and nature of substituents on the pyrazole and aromatic rings. Key examples include:
Physicochemical Properties
- Solubility : The para-benzonitrile group increases polarity compared to alkyl-substituted analogs (e.g., 1,3-dimethylpyrazole derivatives) , enhancing aqueous solubility for biological applications.
- Thermal Stability : Pyrazole-boronate esters generally exhibit stability up to 150°C, but benzonitrile derivatives may show lower melting points due to reduced crystallinity (e.g., 94–95°C for azido analogs in ).
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The para-benzonitrile group activates the boronate ester for faster transmetallation in Suzuki reactions compared to electron-donating substituents .
- Steric Effects : Ortho-substituted benzonitrile analogs (e.g., ) show reduced coupling efficiency due to hindered access to the boron center.
Properties
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BN3O2/c1-15(2)16(3,4)22-17(21-15)14-9-10-19-20(14)13-7-5-12(11-18)6-8-13/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYVHNDLVWBVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729251 | |
Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150620-53-3 | |
Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.